3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
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Description
The compound “3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile” is an organic compound . It has a molecular formula of C23H18N4O3S, an average mass of 430.479 Da, and a monoisotopic mass of 430.109955 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-b]pyridine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position . It also contains a benzoyl group and a dimethoxyphenyl group .Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 632.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthetic Applications and Molecular Docking This compound serves as a precursor in the synthesis of novel pyridine and fused pyridine derivatives. Through various chemical reactions, researchers have developed triazolopyridine derivatives, pyridotriazine derivatives, and pyridine–pyrazole hybrid derivatives. These compounds have been subjected to molecular docking screenings, indicating moderate to good binding energies, suggesting potential for further exploration in drug design and development processes (Flefel et al., 2018).
Antimicrobial and Antifungal Activities Several studies have synthesized derivatives of thieno[2,3-b]pyridines and related compounds exhibiting antimicrobial and antifungal activities. These activities are crucial for developing new therapeutic agents against various bacterial and fungal infections. The synthesized compounds have shown significant potential in inhibiting the growth of microorganisms, indicating their importance in the pharmaceutical industry for creating new antimicrobial agents (Al-Omran et al., 2002).
Applications in Organic Electronics and Photovoltaic Devices Research into organic electronics has explored the use of derivatives containing rigidified thiophenes and a cyanopyridone acceptor unit. These compounds have been designed for application in bulk-heterojunction solar cells, demonstrating their potential in the field of renewable energy. The study of these materials has contributed to the development of more efficient photovoltaic devices with enhanced power conversion efficiencies, highlighting the versatility of thieno[2,3-b]pyridine derivatives in organic electronics (Gupta et al., 2015).
Properties
IUPAC Name |
3,6-diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-29-15-9-8-13(10-16(15)30-2)17-14(11-24)22(26)27-23-18(17)19(25)21(31-23)20(28)12-6-4-3-5-7-12/h3-10H,25H2,1-2H3,(H2,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXLDLPVQHOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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